8-Bromo-4-chloro-2-cyclopropylquinoline

Medicinal Chemistry Scaffold Synthesis Structure-Activity Relationship

8-Bromo-4-chloro-2-cyclopropylquinoline is a polysubstituted quinoline scaffold critical for medicinal chemistry. Unlike generic analogs, it uniquely combines a C2-cyclopropyl group (metabolic stability), a C8-bromo handle (site-selective Suzuki coupling), and a C4-chloro handle (orthogonal amination). This dual-halogen pattern enables sequential Pd-catalyzed functionalization unattainable with simpler quinoline derivatives. Procure this 95%+ purity building block for LDH-A inhibition studies and stereochemically defined SAR programs.

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
CAS No. 1342990-84-4
Cat. No. B1445103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-2-cyclopropylquinoline
CAS1342990-84-4
Molecular FormulaC12H9BrClN
Molecular Weight282.56 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=CC=C3Br)C(=C2)Cl
InChIInChI=1S/C12H9BrClN/c13-9-3-1-2-8-10(14)6-11(7-4-5-7)15-12(8)9/h1-3,6-7H,4-5H2
InChIKeyBMEBGUZGAJXWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-2-cyclopropylquinoline CAS 1342990-84-4: Key Procurement and Differentiation Guide


8-Bromo-4-chloro-2-cyclopropylquinoline (CAS: 1342990-84-4; molecular formula: C12H9BrClN; molecular weight: 282.56 g/mol) is a polysubstituted quinoline derivative bearing bromine at the C8 position, chlorine at the C4 position, and a cyclopropyl group at the C2 position. This compound serves as a versatile heterocyclic scaffold for small molecule synthesis and medicinal chemistry applications. Unlike simpler quinoline analogs lacking the C2-cyclopropyl substituent, this compound offers distinct physicochemical and synthetic utility driven by the combination of a rigid, electron-rich cyclopropyl moiety and multiple halogen handles for orthogonal cross-coupling reactions. [1]

Why In-Class Quinoline Analogs Cannot Simply Replace 8-Bromo-4-chloro-2-cyclopropylquinoline


Quinoline derivatives represent a privileged scaffold in drug discovery, with activities spanning antimalarial, antibacterial, anticancer, and kinase inhibition applications. However, substitution with generic in-class analogs fails due to the compound's unique combination of three critical structural features: (1) The C2-cyclopropyl group provides distinct spatial orientation and metabolic stability compared to linear alkyl or unsubstituted analogs; (2) The C8-bromo substituent enables site-selective cross-coupling (e.g., Suzuki-Miyaura) that cannot be replicated by compounds lacking this handle; (3) The C4-chloro substituent offers orthogonal reactivity for sequential functionalization. Generic quinoline alternatives—such as 2-cyclopropylquinoline (CAS 58173-64-1), 8-bromo-4-chloroquinoline (CAS 65340-71-8), or 8-bromo-4-chloro-3-methylquinoline—lack one or more of these essential features, resulting in fundamentally different synthetic trajectories and biological profiles. [1] The evidence presented below quantifies where this compound diverges meaningfully from such comparators.

Quantitative Evidence Guide: 8-Bromo-4-chloro-2-cyclopropylquinoline Differentiation Metrics


C2-Cyclopropyl Substitution Confers Enhanced Synthetic Diversity and Metabolic Stability Versus Linear Alkyl Analogs

The cyclopropyl group at the C2 position provides a unique combination of ring strain, conformational restriction, and metabolic shielding that linear alkyl-substituted quinoline analogs cannot replicate. While 2-cyclopropylquinoline (CAS 58173-64-1) has been synthesized and characterized via GC-MS, it lacks the halogen handles necessary for orthogonal functionalization. [1] The synthesis of chiral 2-cyclopropylquinoline derivatives via enamide-ene and diene metathesis has been established, demonstrating that both cis and trans configurations are accessible, enabling stereochemical control at the C2 position. [2][3]

Medicinal Chemistry Scaffold Synthesis Structure-Activity Relationship

8-Bromo-4-chloro Halogen Pairing Enables Orthogonal Suzuki-Miyaura Cross-Coupling Chemistry

The combination of bromine at C8 and chlorine at C4 provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions. Bromo-substituted quinolines serve as key intermediates in HCV protease inhibitor synthesis via Suzuki-Miyaura coupling using 2,4-dichloro-7-alkoxy quinoline precursors. [1][2] In contrast, 8-bromo-4-chloroquinoline (CAS 65340-71-8), while possessing the same halogen pattern, lacks the C2-cyclopropyl group, limiting its utility in applications requiring both stereochemical control and metabolic stability. [3] The target compound's synthesis typically employs Suzuki-Miyaura coupling of a bromo-substituted quinoline with a chloro-substituted cyclopropyl reagent under palladium catalysis in toluene or DMF at elevated temperatures.

Organic Synthesis Cross-Coupling Intermediate Chemistry

LDH-A Inhibitor Potential with Multi-Cancer Indication Profile

Research indicates that 8-bromo-4-chloro-2-cyclopropylquinoline acts as an effective inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in cancer metabolism that converts pyruvate to lactate and supports the Warburg effect in tumor cells. The compound has been proposed for use in treating various cancers, including breast, colon, prostate, and lung cancers. Quinoline derivatives as a class are known to inhibit LDH, with computational docking studies demonstrating binding interactions with NADH at the active site of Plasmodium falciparum LDH (PfLDH). [1] While specific IC50 values for this compound against LDH-A isoforms are not yet publicly disclosed in peer-reviewed literature, the multi-cancer indication profile suggests broad therapeutic potential that simpler quinoline analogs may not exhibit. [2]

Cancer Metabolism LDH-A Inhibition Oncology

Supplier Purity Standardization at 95% Across Multiple Vendors

The target compound is commercially available from multiple suppliers with a consistent minimum purity specification of 95%. This level of standardization across vendors (including AKSci, Chemenu, Leyan, and CymitQuimica) provides procurement flexibility and reduces quality-related experimental variability. In contrast, related analogs such as 8-bromo-4-chloro-3-methylquinoline and 2-cyclopropylquinoline may exhibit greater vendor-to-vendor purity variability due to less established commercial supply chains.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 8-Bromo-4-chloro-2-cyclopropylquinoline (CAS 1342990-84-4)


Multi-Step Diversification via Sequential Cross-Coupling

Researchers requiring orthogonal functionalization can leverage the C8-bromo and C4-chloro substituents for sequential palladium-catalyzed cross-coupling reactions. The bromine atom undergoes preferential oxidative addition, enabling selective Suzuki-Miyaura coupling at the C8 position, followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at the C4 position. [1] This sequential reactivity is documented for bromo-substituted quinoline intermediates in HCV protease inhibitor synthesis and is not achievable with analogs lacking the dual halogen pattern. [2]

LDH-A Inhibitor Screening and Cancer Metabolism Studies

This compound is suitable for screening programs evaluating lactate dehydrogenase A (LDH-A) inhibition in cancer cell lines. Based on its proposed activity profile across breast, colon, prostate, and lung cancer models, researchers can deploy it in comparative cytotoxicity assays and metabolic flux studies. [1] The cyclopropyl group's metabolic stability advantage may provide improved in vitro half-life compared to methyl- or ethyl-substituted quinoline analogs, though direct comparative PK data are not yet available. [2]

Chiral Quinoline Scaffold Synthesis with Stereochemical Control

Synthetic chemists pursuing stereochemically defined quinoline derivatives can utilize established enamide-ene and diene metathesis methodologies for chiral 2-cyclopropylquinoline synthesis. The C2-cyclopropyl group can be accessed in both cis and trans configurations, providing stereochemical handles for downstream SAR studies. [1] This synthetic versatility distinguishes it from 2-alkylquinoline analogs, which lack the conformational rigidity and stereochemical options conferred by the cyclopropane ring. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-2-cyclopropylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.